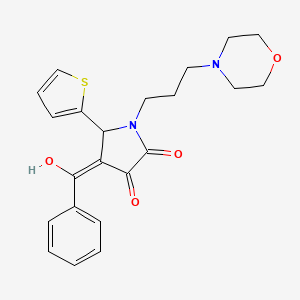

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-15-29-17)24(22(27)21(18)26)10-5-9-23-11-13-28-14-12-23/h1-4,6-8,15,19,25H,5,9-14H2/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVJKZZQUACHMY-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolone core, followed by the introduction of the benzoyl, hydroxy, morpholinopropyl, and thiophene groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

Substitution: The morpholinopropyl chain and thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group results in a benzyl group.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₉N₃O₂S. Its structural complexity allows it to interact with various biological targets, making it a candidate for further research into its pharmacological properties.

Medicinal Chemistry Applications

The unique structure of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one suggests several applications in medicinal chemistry:

- Drug Development : The compound's structural features position it as a candidate for the development of new therapeutic agents targeting infections or inflammatory diseases.

- Lead Compound for Synthesis : It can serve as a lead compound for synthesizing novel derivatives with enhanced biological activity.

Case Studies and Research Findings

Although comprehensive case studies specifically on 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one are scarce, the general findings from related research indicate promising avenues for exploration:

- Antifungal Studies : A series of thiophene-containing pyrrolones were evaluated for antifungal activity, with some exhibiting significant efficacy against common fungal pathogens .

- Mechanism of Action : While specific mechanisms for this compound are not well-documented, similar compounds have shown varying mechanisms depending on their structure, suggesting that further studies could elucidate potential pathways for 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of this compound include pyrrolidinone derivatives with variations in substituents at positions 1, 4, and 4. Below is a comparative analysis based on synthetic yields, physicochemical properties, and bioactivity:

Key Observations

Substituent Effects on Bioactivity: The thiophen-2-yl group at position 5 (target compound) may enhance π-π stacking interactions compared to phenyl (e.g., compound in ) or electron-deficient aryl groups (e.g., CF3O-C6H4 in ). N-Substituents: The 3-morpholinopropyl group in the target compound likely improves solubility and membrane permeability compared to hydroxypropyl or methoxyalkyl chains (e.g., compounds 23, 26 in ). Evidence suggests that aprotic N-substituents (e.g., allyl or methoxypropyl) may alter binding modes in enzyme targets, as seen in .

Synthetic Yields and Physicochemical Properties :

- Bulky substituents (e.g., 2,4-bis(trifluoromethyl)phenyl in ) reduce yields (21%) due to steric hindrance during cyclization.

- Electron-donating groups (e.g., tert-butyl in ) improve yields (62%) and thermal stability (mp 263–265°C).

Comparative Bioactivity :

- The 4-chlorophenyl derivative with an allyl N-substituent (compound 47 in ) exhibited high potency, suggesting that halogenated aryl groups synergize with flexible N-chains.

- In contrast, the 3-methoxypropyl N-substituent (compound 51 in ) showed reduced activity, highlighting the importance of protic vs. aprotic side chains.

Research Findings and Implications

- SAR Trends: The bioactivity of pyrrolidinone derivatives is highly sensitive to substituent electronic and steric profiles. For instance, electron-withdrawing groups (e.g., CF3) may enhance target affinity but reduce solubility, while morpholine-based substituents balance hydrophilicity and lipophilicity .

- Computational Insights : Density functional theory (DFT) studies (e.g., ) could further elucidate electronic effects of the thiophene vs. phenyl groups on reactivity and binding.

Biological Activity

4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by a pyrrolone structure, which is a five-membered heterocyclic compound containing nitrogen. Its molecular formula is . This compound features several functional groups, including a benzoyl group, a hydroxy group, and a morpholinopropyl substituent, with the presence of a thiophene ring enhancing its chemical diversity and potential biological activity.

Biological Activities

While direct studies on this specific compound are scarce, related pyrrolones have demonstrated significant biological activities. Here are some potential biological activities inferred from similar compounds:

| Biological Activity | Description |

|---|---|

| Antibacterial | Pyrrolones have shown effectiveness against various bacterial strains. |

| Antifungal | Similar compounds have been reported to inhibit fungal growth. |

| Anti-inflammatory | Some derivatives exhibit properties that reduce inflammation. |

The mechanism of action for pyrrolones can vary based on their specific structures. Generally, these compounds may interact with biological targets such as enzymes or receptors involved in inflammatory pathways or microbial growth. For example, some pyrrolones have been noted to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .

Case Studies and Research Findings

- Antioxidant Activity : A study evaluating related compounds indicated that certain pyrrolone derivatives exhibited moderate radical-scavenging activity and could inhibit lipoxygenase (LOX) enzymes, suggesting potential for developing anti-inflammatory agents .

- Drug-likeness Assessment : Research applying Lipinski's rule of five to similar compounds has shown that they possess favorable pharmacokinetic properties, indicating potential oral bioavailability and therapeutic efficacy .

- Phosphodiesterase Inhibition : While not directly related to this compound, studies on structurally similar compounds have identified them as effective phosphodiesterase inhibitors, which could be relevant for treating conditions like erectile dysfunction and pulmonary hypertension .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-benzoyl-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via cyclocondensation of substituted aldehydes with β-ketoamides, followed by functionalization of the pyrrolone core. Key steps include:

- Cyclization : Base-assisted cyclization (e.g., using NH₄OAc in refluxing ethanol) to form the pyrrolone ring .

- Substituent Introduction : The morpholinopropyl group is introduced via alkylation of the pyrrolone nitrogen using 3-morpholinopropyl bromide.

- Optimization : Low yields (e.g., 9–47% in analogous syntheses) suggest challenges in steric hindrance or solubility. Adjusting reaction time (e.g., extended reflux for incomplete reactions) and solvent polarity (e.g., MeOH for recrystallization) improves purity and yield .

Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are prioritized?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine protons at δ 2.4–3.1 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

- Thermal Analysis : Melting point determination (e.g., 205–247°C for analogs) assesses purity .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Methodological Answer : Poor solubility in polar solvents (e.g., H₂O) necessitates recrystallization from MeOH or EtOH. For stubborn precipitates, gradient cooling or silica gel chromatography (using CH₂Cl₂:MeOH) resolves impurities .

Advanced Research Questions

Q. How does the substitution pattern (e.g., thiophene vs. phenyl groups) influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal:

- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents on aryl rings enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .

- Heterocyclic Moieties : Thiophene improves π-π stacking with aromatic residues in target proteins compared to phenyl, as shown in docking simulations .

Q. What mechanistic insights explain the base-assisted cyclization step in the synthesis?

- Methodological Answer : Cyclization proceeds via enolate formation, where the base deprotonates the β-ketoamide, enabling nucleophilic attack on the aldehyde. Kinetic studies (e.g., monitoring by TLC) suggest optimal pH 8–9 and temperatures of 80–100°C to stabilize the transition state .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinases). The morpholinopropyl group’s flexibility allows hydrogen bonding with conserved residues (e.g., Asp86 in PKA) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to identify critical interactions (e.g., thiophene stacking with Phe82) .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Prodrug Design : Esterification of the 3-hydroxy group enhances oral bioavailability, with in vitro hydrolysis studies (e.g., using liver microsomes) guiding ester selection .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., morpholine N-oxidation) for structural shielding via methyl groups .

Q. How do formulation strategies address the compound’s solubility limitations?

- Methodological Answer :

- Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility. Phase-solubility diagrams quantify complexation efficiency .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve cellular uptake, characterized by dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.